ETHYL 5'-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Overview
Description
ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that features a bithienyl core linked to a triazole moiety via a sulfanyl-acetamido bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized from acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride.
Linking the Triazole to the Bithienyl Core: This step involves the formation of a sulfanyl-acetamido bridge, which can be achieved through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The bithienyl core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,4-Triazol-5-amine, 1-ethyl-
- Methyl-1H-1,2,4-triazole-3-carboxylate
- Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate
Uniqueness
ETHYL 5’-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its bithienyl core linked to a triazole moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
ethyl 4-thiophen-2-yl-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S3/c1-2-22-14(21)12-9(10-4-3-5-23-10)6-24-13(12)18-11(20)7-25-15-16-8-17-19-15/h3-6,8H,2,7H2,1H3,(H,18,20)(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKDQGNFXYQKBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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